![molecular formula C11H11Cl2N3O2 B2898554 N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide CAS No. 477852-84-9](/img/structure/B2898554.png)

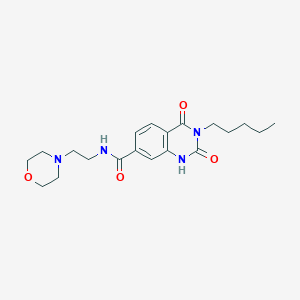

N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide, commonly known as DDC, is a chemical compound that has been widely used in scientific research. DDC is a selective inhibitor of copper-containing enzymes, including dopamine beta-hydroxylase, lysyl oxidase, and tyrosinase. In

Mecanismo De Acción

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions . These reactions often involve the removal of a hydrogen atom from a specific position in the molecule, leading to the formation of a radical .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related to aromatic stabilization . The compound’s potential to participate in free radical reactions suggests it could influence pathways involving redox reactions .

Result of Action

Given its potential for free radical reactions, it may induce changes at the molecular level that could have downstream effects on cellular functions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using DDC in lab experiments is its selectivity towards copper-containing enzymes, allowing for the specific inhibition of target enzymes. However, DDC has a relatively short half-life and can be rapidly metabolized in vivo, limiting its use in long-term experiments.

Direcciones Futuras

There are several future directions for the use of DDC in scientific research. One direction is the development of more potent and selective inhibitors of copper-containing enzymes, which could have therapeutic potential in various diseases. Another direction is the exploration of the role of norepinephrine in various physiological and pathological processes, including addiction, depression, and anxiety disorders. Finally, the use of DDC in combination with other drugs or therapies could lead to novel treatment strategies for various diseases.

Métodos De Síntesis

DDC can be synthesized through a multistep process, starting with the reaction of 2,4-dichloroaniline with ethyl oxalyl chloride to produce the corresponding ethyl ester. The ethyl ester is then reacted with dimethylformamide dimethylacetal to form the corresponding imine. The imine is then reduced with sodium borohydride to produce DDC.

Aplicaciones Científicas De Investigación

DDC has been used in various scientific research fields, including biochemistry, pharmacology, and neuroscience. DDC is a potent inhibitor of dopamine beta-hydroxylase, which catalyzes the conversion of dopamine to norepinephrine. Therefore, DDC has been used to study the role of norepinephrine in various physiological processes, including blood pressure regulation, stress response, and emotional behavior.

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-N'-(dimethylaminomethylidene)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2/c1-16(2)6-14-10(17)11(18)15-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHFEDHHRDGGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-((4-chlorophenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2898472.png)

![Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2898475.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2898485.png)

![(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide](/img/structure/B2898487.png)

![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2898494.png)